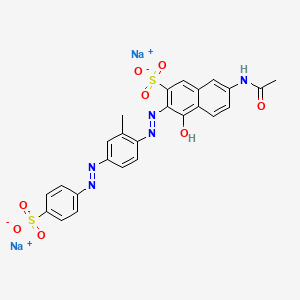

Disodium 7-(acetylamino)-4-hydroxy-3-((2-methyl-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate

描述

Disodium 7-(acetylamino)-4-hydroxy-3-((2-methyl-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate is a complex azo dye derivative characterized by two azo (-N=N-) linkages, a naphthalene backbone, and multiple sulfonate (-SO₃⁻) groups. Its structure includes an acetylamino (-NHCOCH₃) substituent and a methyl group, which influence its solubility, stability, and interaction with substrates. Azo compounds of this type are commonly used in textiles, food additives, and biomedical staining due to their chromophoric properties and water solubility conferred by sulfonate groups .

属性

CAS 编号 |

94023-14-0 |

|---|---|

分子式 |

C25H19N5Na2O8S2 |

分子量 |

627.6 g/mol |

IUPAC 名称 |

disodium;7-acetamido-4-hydroxy-3-[[2-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C25H21N5O8S2.2Na/c1-14-11-19(28-27-17-3-7-20(8-4-17)39(33,34)35)6-10-22(14)29-30-24-23(40(36,37)38)13-16-12-18(26-15(2)31)5-9-21(16)25(24)32;;/h3-13,32H,1-2H3,(H,26,31)(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |

InChI 键 |

AGXLHZIQAMAYBI-UHFFFAOYSA-L |

规范 SMILES |

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)C)S(=O)(=O)[O-].[Na+].[Na+] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 7-(acetylamino)-4-hydroxy-3-((2-methyl-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate typically involves a multi-step process:

Diazotization: The process begins with the diazotization of 4-sulphonatophenylamine in the presence of sodium nitrite and hydrochloric acid.

Coupling Reaction: The diazonium salt formed is then coupled with 2-methyl-4-aminophenol to form an azo compound.

Acetylation: The resulting compound undergoes acetylation with acetic anhydride to introduce the acetylamino group.

Sulphonation: Finally, the compound is sulphonated to enhance its solubility in water.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process and minimize impurities.

化学反应分析

Azo Coupling Reactions

The compound participates in azo coupling reactions as both a diazo component and a coupling agent. Its dual azo groups enable electrophilic substitution with aromatic amines or phenols under alkaline conditions (pH 8–10). For example:

-

Reaction with aniline derivatives forms tris-azo compounds, expanding conjugation and shifting absorption maxima to longer wavelengths (e.g., 580–620 nm).

-

Coupling with naphthol sulfonic acids generates polymeric dyes with enhanced thermal stability .

Key factors influencing reactivity :

-

pH : Optimal coupling occurs in mildly alkaline media to deprotonate hydroxyl groups.

-

Temperature : Reactions typically proceed at 5–10°C to minimize side reactions.

Sulfonation and Desulfonation

The sulfonate groups undergo sulfonation and desulfonation under controlled conditions:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Sulfonation | Concentrated H₂SO₄, 60–80°C | Additional sulfonate groups introduced at meta positions of naphthalene rings, enhancing water solubility. |

| Desulfonation | HCl (20%), reflux | Selective removal of sulfonate groups, altering solubility for solvent-based dyeing. |

Metal Complexation

The compound forms metallized dyes via coordination with transition metals, improving lightfastness and color depth:

| Metal Ion | Conditions | Complex Type | Application |

|---|---|---|---|

| Cu²⁺ | pH 4–5, 70°C | 1:1 tetrahedral complex | Textile dyeing (improved washfastness) . |

| Cr³⁺ | pH 3–4, 90°C | 1:2 octahedral complex | Leather and paper dyes . |

Mechanism : Sulfonate and hydroxyl groups act as ligands, while azo groups stabilize chelation through π-electron donation.

Reductive Cleavage of Azo Bonds

The azo groups (-N=N-) undergo reductive cleavage in the presence of strong reducing agents:

This reaction is critical for environmental degradation studies, as cleavage products may exhibit toxicity .

pH-Dependent Tautomerism

The compound displays keto-enol tautomerism in aqueous solutions:

-

Acidic conditions (pH < 4) : Keto form dominates, with λₘₐₓ at 480 nm.

-

Alkaline conditions (pH > 9) : Enolate form prevails, shifting λₘₐₓ to 520 nm.

Photochemical Reactions

Under UV irradiation (λ = 365 nm), the azo groups undergo cis-trans isomerization , reversible in dark conditions. Prolonged exposure leads to irreversible degradation via radical intermediates.

科学研究应用

Disodium 7-(acetylamino)-4-hydroxy-3-((2-methyl-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility.

Industry: Widely used as a dye in textiles, paper, and food industries due to its vibrant color and stability.

作用机制

The compound exerts its effects primarily through its azo bonds, which can undergo reversible cleavage and reformation. This property is utilized in various applications, such as pH indicators and dyeing processes. The molecular targets and pathways involved include interactions with cellular proteins and nucleic acids, leading to changes in color or fluorescence.

相似化合物的比较

Table 1: Structural Comparison of Azo-Naphthalene Sulfonates

*Estimated based on analogous structures.

Key Observations:

- Azo Groups : The target compound’s dual azo linkages enhance light absorption properties compared to single-azo analogs like the food additive in , which may limit its application spectrum .

- Substituent Effects: The acetylamino group in the target compound and ’s analog improves stability against hydrolysis compared to non-acetylated derivatives, critical for long-term storage .

Physicochemical and Functional Properties

Solubility and Stability:

- Sulfonate-rich compounds (e.g., ) exhibit superior aqueous solubility, whereas the target compound’s methyl group may reduce aggregation tendencies compared to bulkier substituents .

- The acetylated amino group in the target compound likely enhances resistance to microbial degradation, a common issue with azo dyes in environmental contexts .

常见问题

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is synthesized via sequential diazo coupling reactions. A typical method involves:

- Diazotization : Aromatic amines (e.g., 2-methyl-4-aminophenyl derivatives) are diazotized using nitrous acid (HNO₂) under acidic conditions (0–5°C) .

- Coupling : The diazonium salt reacts with hydroxyl- or amino-substituted naphthalene sulfonates (e.g., 7-acetylamino-4-hydroxynaphthalene-2-sulphonate) under alkaline pH (8–10) to form the azo linkage .

- Purification : Salting-out methods or reverse-phase HPLC are used to isolate the disodium salt . Optimization involves adjusting pH, temperature, and stoichiometric ratios to maximize yield (reported ~60–75% in industrial analogs) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- UV-Vis Spectroscopy : Azo groups (N=N) exhibit strong absorbance in 400–600 nm; λmax shifts with pH due to protonation/deprotonation of hydroxy and sulfonate groups .

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., acetylamino protons at δ 2.1–2.3 ppm; aromatic protons at δ 6.8–8.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M–2Na]<sup>2−</sup> ion for disodium salts) .

- HPLC : C18 columns with acetonitrile/water gradients resolve impurities (e.g., unreacted intermediates) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and electronic properties?

- Reaction Path Search : Quantum chemical calculations (DFT/B3LYP) model transition states and activation energies for azo bond formation .

- Electronic Properties : TD-DFT predicts UV-Vis spectra and charge-transfer behavior, correlating with substituent effects (e.g., electron-withdrawing sulfonate groups reduce HOMO-LUMO gaps) .

- Solubility Modeling : COSMO-RS simulations estimate solubility in polar solvents (e.g., water > DMSO) based on sulfonate hydration .

Q. How should researchers design experiments to analyze pH-dependent stability and aggregation?

- Stability Studies : Monitor degradation kinetics via UV-Vis at varying pH (2–12). Azo bonds degrade under strong acidic/alkaline conditions, forming aromatic amines .

- Aggregation Analysis : Use dynamic light scattering (DLS) to detect nanoparticle formation. Sulfonate groups enhance colloidal stability at pH > 7 due to electrostatic repulsion .

- Controlled Variables : Buffer ionic strength (e.g., 0.1 M phosphate) and temperature (25°C ± 1°C) to minimize confounding effects .

Q. How can contradictions in reported solubility data be resolved?

- Method Standardization : Use OECD 105 guidelines for shake-flask solubility measurements in water, DMSO, and ethanol .

- Temperature Control : Ensure equilibration at 25°C for 24 hours.

- Validation : Cross-check with HPLC quantification (e.g., peak area vs. calibration curve) .

- Conflicting Data Example : Solubility in ethanol ranges from 0.5–1.2 mg/mL due to residual salts; recrystallization reduces variability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。